REACTION_CXSMILES
|
[CH2:1]([O:15][C:16]1[O:20][C:19]([C:21]([OH:23])=[O:22])=[CH:18][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C1(N=C=NC2CCCCC2)CCCCC1.[F:39][C:40]([F:44])([F:43])[CH2:41]O.CCOC(C)=O>C(Cl)Cl>[CH2:1]([O:15][C:16]1[O:20][C:19]([C:21]([O:23][CH2:41][C:40]([F:44])([F:43])[F:39])=[O:22])=[CH:18][CH:17]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)OC1=CC=C(O1)C(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
N,N-dimethylaminopyridine
|
Quantity
|
0.488 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.875 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
Hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was capped
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
ADDITION
|
Details
|
The resulting suspension was diluted with CH2Cl2 (40 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This crude material was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 5-20% EtOAc in Hexanes
|
Type
|
CUSTOM
|
Details
|
The resulting solid was further purified by recrystallization in 30 mL of hot 2-propanol with the addition of a minimum amount of water
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)OC1=CC=C(O1)C(=O)OCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |